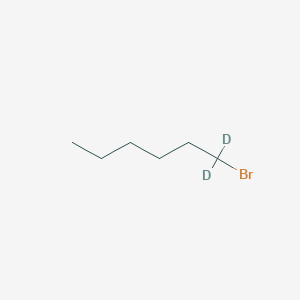

1-Bromohexane-1,1-d2

Descripción general

Descripción

1-Bromohexane-1,1-d2 is a deuterated derivative of 1-Bromohexane, an organobromine compound with the chemical formula C6H13Br. The deuterium atoms replace the hydrogen atoms at the first carbon position, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Bromohexane-1,1-d2 can be synthesized through the bromination of hexane-1,1-d2. The process involves the following steps:

Deuteration of Hexane: Hexane is first deuterated at the first carbon position using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Bromination: The deuterated hexane is then subjected to bromination using bromine (Br2) in the presence of a radical initiator like ultraviolet light or a peroxide. This results in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The deuteration and bromination steps are optimized for high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

1-Bromohexane-1,1-d2 undergoes several types of chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as hydroxide ions (OH-) to form hexanol.

Elimination Reactions: It can undergo dehydrohalogenation to form hexene in the presence of a strong base like potassium tert-butoxide (KOtBu).

Grignard Reactions: It forms Grignard reagents when reacted with magnesium (Mg) in anhydrous ether, which can further react with carbonyl compounds to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Hydroxide ions (OH-), aqueous or alcoholic medium, room temperature.

Elimination Reactions: Potassium tert-butoxide (KOtBu), heat.

Grignard Reactions: Magnesium (Mg), anhydrous ether, inert atmosphere.

Major Products

Nucleophilic Substitution: Hexanol.

Elimination Reactions: Hexene.

Grignard Reactions: Various alcohols depending on the carbonyl compound used.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-Bromohexane-1,1-d2 is primarily utilized as an alkylating agent in organic synthesis. Its deuterated form allows researchers to trace reaction pathways and study mechanisms more effectively due to the distinct mass of deuterium compared to hydrogen.

- Grignard Reagents : It can react with magnesium to form Grignard reagents, which are crucial for creating carbon-carbon bonds. This reaction is foundational in synthesizing complex organic molecules .

- Synthesis of Bromo-Cyclic Compounds : The compound is also used in the synthesis of various bromo-cyclic compounds, expanding its utility in creating diverse chemical structures .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a starting material for the synthesis of pharmaceutical compounds. The incorporation of deuterium can enhance the pharmacokinetic properties of drugs by improving metabolic stability and reducing toxicity.

- Potential Therapeutic Applications : Although comprehensive studies are still limited, ongoing research aims to explore its efficacy in drug development and its potential role in treating specific diseases . The unique isotopic labeling provided by deuterium can aid in understanding drug metabolism and distribution within biological systems.

Environmental Research

The environmental implications of this compound are being investigated to assess its effects on ecosystems and pollution management strategies.

- Toxicity Studies : Research indicates that while the compound has various applications, high concentrations or prolonged exposure may lead to adverse effects on cell viability and function . Understanding these effects is crucial for evaluating its safety in environmental contexts.

- Pollution Management : Its use in studying the degradation pathways of brominated compounds contributes to pollution management efforts, particularly in understanding how such compounds behave in different environmental conditions .

Material Science

In material science, this compound is used to modify surfaces of polymers and other materials.

- Surface Modification : For instance, it has been employed in the quaternization of polystyrene-b-poly(4-vinylpyridine) copolymers to enhance antibacterial properties . This application demonstrates its potential in developing advanced materials with specific functionalities.

Case Study 1: Synthesis Pathways

A study investigated the synthesis pathways involving this compound for creating novel organic compounds. The research highlighted how the incorporation of deuterium allowed for clearer tracking of reaction intermediates and products through mass spectrometry techniques.

Case Study 2: Environmental Impact Assessment

Another study focused on assessing the environmental impact of this compound through ecotoxicological tests. Results indicated varying levels of toxicity depending on concentration and exposure duration, emphasizing the need for careful handling and regulation in industrial applications.

Future Perspectives

Despite its diverse applications, further research is necessary to fully understand the biological activity and long-term effects of this compound. Future studies should focus on:

- Mechanism of Action : Investigating its biological targets and mechanisms will facilitate better utilization in drug development.

- Synthesis Optimization : Enhancing synthesis methods could improve yields and reduce costs associated with producing this compound for research and industrial use.

Mecanismo De Acción

The mechanism of action of 1-Bromohexane-1,1-d2 primarily involves its reactivity as an alkyl halide. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the bromine atom and a hydrogen atom are removed, forming a double bond. In Grignard reactions, the bromine atom is replaced by a magnesium atom, forming a Grignard reagent that can react with carbonyl compounds to form alcohols.

Comparación Con Compuestos Similares

Similar Compounds

1-Bromobutane: A shorter chain alkyl bromide with similar reactivity but different physical properties.

1-Bromododecane: A longer chain alkyl bromide with similar reactivity but different physical properties.

2-Bromohexane: A positional isomer with different reactivity due to the bromine atom being on the second carbon.

Uniqueness

1-Bromohexane-1,1-d2 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and isotopic labeling studies. The presence of deuterium atoms provides distinct spectral features that aid in the analysis of molecular structures and dynamics.

Actividad Biológica

1-Bromohexane-1,1-d2 is a deuterated derivative of 1-bromohexane, an organobromine compound with the molecular formula C6H13Br. This compound is primarily utilized in organic synthesis and as a reagent in various chemical reactions, including Grignard reactions. The substitution of hydrogen atoms with deuterium can significantly affect the biological activity and reactivity of the compound, making it a subject of interest in both synthetic and biological chemistry.

This compound is characterized by its low boiling point and colorless liquid state. The presence of deuterium alters its physical properties slightly compared to its non-deuterated counterpart. The compound is synthesized through nucleophilic substitution reactions or radical addition methods, which can yield different isotopic compositions depending on the reaction conditions.

As a nucleophilic reagent, this compound interacts with electrophiles to form new carbon-bromine bonds. This property is crucial in organic synthesis but also raises questions about its potential biological implications. The mechanism typically involves:

- Nucleophilic attack : The deuterated bromine atom may influence the reaction kinetics due to the kinetic isotope effect.

- Formation of reactive intermediates : These intermediates can participate in various biological processes or toxicological pathways.

Toxicological Profile

Research indicates that 1-bromohexane (and by extension, its deuterated form) exhibits low toxicity levels. It is not classified as a carcinogen and is considered non-toxic under standard laboratory conditions. However, it remains flammable and should be handled with care.

Case Studies and Research Findings

Several studies have explored the biological effects of halogenated compounds similar to this compound:

- Skin Irritation Studies : In vitro assessments have shown that halogenated alkanes can cause varying degrees of skin irritation. For instance, tests involving 1-bromohexane indicated a low irritant potential when compared to other alkyl bromides .

| Compound | In Vitro Irritation Score | Classification |

|---|---|---|

| 1-Bromohexane | 17.5% | Non-irritant |

| Diethyl phthalate | 94.5% | Non-irritant |

| Allyl phenoxy-acetate | 83.1% | Irritant |

Propiedades

IUPAC Name |

1-bromo-1,1-dideuteriohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i6D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDIARAMWBIKFW-NCYHJHSESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.